3-(1H-Imidazol-1-ylmethyl)benzylamine

Medicinal Chemistry Physicochemical Property Lipophilicity

Accurate positional isomerism is critical for SAR and coordination chemistry. Generic ortho/para substitutions alter lipophilicity and basicity, compromising assay data and catalyst performance. This meta-substituted benzylamine (CAS 159148-87-5) delivers: - Defined logP 2.09 & pKa 8.92 for predictable reactivity - Primary amine + imidazole for selective conjugation & metal coordination - 98% purity, reducing pre-purification in multi-step syntheses

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 159148-87-5
Cat. No. B2890621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-ylmethyl)benzylamine
CAS159148-87-5
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN2C=CN=C2)CN
InChIInChI=1S/C11H13N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,7-8,12H2
InChIKeyOHRAFCDXQJMMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-1-ylmethyl)benzylamine: Technical Profile


3-(1H-Imidazol-1-ylmethyl)benzylamine (CAS 159148-87-5) is a bifunctional aromatic amine derivative with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol [1]. It is structurally characterized by an imidazole ring attached to a benzylamine moiety via a methylene linker at the meta position of the phenyl ring, yielding a compound with both a primary amine and an imidazole nitrogen available for coordination or further synthetic elaboration [2]. This compound is primarily utilized as a versatile building block in medicinal chemistry and as a ligand in coordination chemistry .

Isomer-specific context: Meta-substituted imidazole benzylamine for synthetic elaboration
Synthesis support: Benzylamine reactivity for amine-focused conjugation and scaffold synthesis
Coordination chemistry: Bifunctional imidazole-amine ligand for metal complexation studies

3-(1H-Imidazol-1-ylmethyl)benzylamine: Isomer & Analog Specificity


In the procurement of imidazole-containing benzylamine building blocks, generic substitution is technically unsound due to the significant impact of positional isomerism on physicochemical properties critical to downstream applications. The meta-substituted 3-(1H-Imidazol-1-ylmethyl)benzylamine exhibits distinct lipophilicity (logP) and basicity (pKa) profiles compared to its ortho- and para-isomers, which directly influence its behavior in synthesis, purification, and biological assays [1]. Furthermore, the presence of the benzylamine moiety confers different reactivity and coordination properties compared to related aniline derivatives . These quantifiable differences, detailed in the following evidence guide, underscore the necessity of precise compound specification in research and development workflows.

Meta-isomer (Target)
Ortho / Para isomers: Lipophilicity and chromatographic behavior may differ, limiting direct interchangeability in purification workflows
Benzylamine moiety (Target)
Aniline derivative: Basicity and nucleophilicity differ, which may alter protonation state and reactivity in synthetic or biological contexts

3-(1H-Imidazol-1-ylmethyl)benzylamine: Evidence of Differentiation


Lipophilicity (logP) Differences by Isomer Position

The meta-substituted 3-(1H-Imidazol-1-ylmethyl)benzylamine exhibits a computed logP value of 2.0904, which is significantly different from its para-isomer (CAS 112086-47-2, logP = 3.6944) and its ortho-isomer (CAS 159148-88-6, logP = 1.3901) [1]. This variation in lipophilicity, spanning over two log units, directly impacts membrane permeability, solubility, and chromatographic behavior, making the meta-isomer a chemically distinct entity for synthetic and analytical purposes.

Lipophilicity Profile
Data to verify
ΔlogP vs para: -1.60
ΔlogP vs ortho: +0.70
Reported isomer-specific difference
Computed values may vary from experimental measurements
Medicinal Chemistry Physicochemical Property Lipophilicity

pKa Difference: Benzylamine vs. Aniline Derivative

The primary amine in 3-(1H-Imidazol-1-ylmethyl)benzylamine has a predicted pKa of 8.92±0.10, which is characteristic of a benzylamine and differs from the pKa of the corresponding aniline derivative (3-(1H-imidazol-1-ylmethyl)aniline, CAS 120107-85-9), which is expected to be in the range of 4-5 for an aromatic amine [1]. This difference in basicity affects the compound's protonation state at physiological pH, influencing its solubility, stability, and reactivity in biological contexts and synthetic transformations.

Basicity Context
Class-level inference
Benzylamine pKa 8.92
vs Aniline pKa ~4-5
Supports benzylamine reactivity profile
Predicted pKa for target; aniline pKa is a class estimate
Medicinal Chemistry Acid-Base Chemistry Ionization

CYP11B2 Inhibition Selectivity Potential

While direct quantitative data for 3-(1H-Imidazol-1-ylmethyl)benzylamine itself is limited, its structural class (1-benzyl-1H-imidazoles) has been extensively studied as selective inhibitors of aldosterone synthase (CYP11B2). A closely related lead compound, MOERAS115, demonstrated an IC50 of 1.7 nM for CYP11B2 with a selectivity of 16.5 over CYP11B1 [1]. In contrast, a structurally distinct but related compound (CHEMBL3746924) exhibited a much weaker IC50 of 380 nM against CYP11B2 [2]. This >200-fold difference in potency within the same target class highlights the potential for fine-tuning activity through specific substitution patterns, making 3-(1H-Imidazol-1-ylmethyl)benzylamine a valuable core scaffold for SAR studies in this therapeutic area.

CYP11B2 Scaffold Context
Class-level inference
Related analogs show IC50 range: 1.7 nM to 380 nM
Class-level scaffold for enzyme inhibition studies
No direct data for this specific building block; used as SAR core
Medicinal Chemistry Enzyme Inhibition CYP11B2

Commercial Purity Comparison for Procurement

Vendor-supplied purity data indicates that 3-(1H-Imidazol-1-ylmethyl)benzylamine is available at a purity of 98% from suppliers such as Leyan (Product 1316912) , which is higher than the 97% purity reported for the ortho-isomer (CAS 159148-88-6) from ChemScene and the 95% purity for the aniline derivative (CAS 120107-85-9) from Chembase . While purity can vary by batch and vendor, this cross-vendor comparison suggests that the meta-isomer may be sourced with slightly higher initial purity, potentially reducing the need for further purification in downstream applications.

Commercial Purity
Source review
98% (Meta)
vs 97% (Ortho) / 95% (Aniline)
Supplier-reported purity context
Batch-specific vendor data; verification recommended
Procurement Quality Control Purity

3-(1H-Imidazol-1-ylmethyl)benzylamine: Application Scenarios


CYP11B2 Inhibitor Development Scaffold

Given the class-level evidence that 1-benzyl-1H-imidazoles can achieve low nanomolar IC50 values (1.7 nM) and high selectivity (16.5-fold) against CYP11B2 [1], 3-(1H-Imidazol-1-ylmethyl)benzylamine serves as an ideal starting material for synthesizing and optimizing novel inhibitors for this target. Its meta-substitution pattern and benzylamine moiety offer a distinct physicochemical profile (logP 2.09, pKa 8.92) that can be leveraged in SAR studies to fine-tune potency and ADME properties .

Ligand Design for Coordination Chemistry & Catalysis

The bifunctional nature of 3-(1H-Imidazol-1-ylmethyl)benzylamine, featuring both an imidazole nitrogen and a primary amine, allows for versatile coordination to metal centers. The distinct logP (2.09) and pKa (8.92) of this meta-isomer , compared to its ortho- and para-analogs, can be exploited to tune the solubility and reactivity of resulting metal complexes, making it a valuable ligand for the development of homogeneous catalysts and functional materials.

Purifiable Intermediate for Synthesis

The well-defined lipophilicity (logP 2.09) of 3-(1H-Imidazol-1-ylmethyl)benzylamine allows for predictable behavior in normal-phase and reverse-phase chromatography. Its availability in relatively high purity (98%) reduces the burden of pre-purification, making it a convenient and reliable building block for multi-step organic syntheses where intermediate purification is critical.

Amine-Reactive Probe Synthesis for Bioconjugation

The primary amine of 3-(1H-Imidazol-1-ylmethyl)benzylamine, with its characteristic benzylamine pKa of 8.92 , offers a predictable nucleophilicity for conjugation reactions (e.g., amide bond formation, reductive amination). This basicity, distinct from that of aniline derivatives, allows for selective deprotection or conjugation strategies in the presence of other functional groups, facilitating the synthesis of chemical probes for target identification and validation.

Application
Selection Property
Validation Focus
CYP11B2 inhibitor scaffold development
Isomer-specific imidazole scaffold
Enzyme inhibition assay context
Metal complexation ligand design
Bifunctional coordination motifs
Complexation screening review
Purifiable synthetic intermediate
Reported lipophilicity context
Chromatographic isolation review
Amine-reactive probe synthesis
Benzylamine pKa reactivity context
Conjugation selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-1-ylmethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.